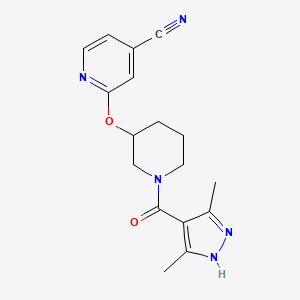

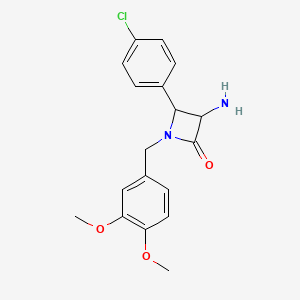

![molecular formula C14H10Cl2O3 B2838593 2-[(2,3-Dichlorophenoxy)methyl]benzoic acid CAS No. 938124-26-6](/img/structure/B2838593.png)

2-[(2,3-Dichlorophenoxy)methyl]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The InChI code for “2-[(2,3-Dichlorophenoxy)methyl]benzoic acid” is1S/C14H10Cl2O3/c15-11-5-2-6-12(13(11)16)19-8-9-3-1-4-10(7-9)14(17)18/h1-7H,8H2,(H,17,18) . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

The compound has a molecular weight of 297.14 .科学的研究の応用

Detection and Differentiation of Reactive Oxygen Species

Novel fluorescence probes, including compounds structurally related to 2-[(2,3-Dichlorophenoxy)methyl]benzoic acid, have been developed to detect and selectively differentiate highly reactive oxygen species (hROS) such as hydroxyl radicals and hypochlorite from other reactive oxygen species. These probes, due to their selective reactivity and fluorescence properties, are instrumental in studying the roles of hROS in various biological and chemical contexts (Setsukinai et al., 2003).

Environmental Monitoring and Degradation

Research on phenoxyalkanoic acid herbicides, which share a similar structural motif with this compound, focuses on their occurrence, transformation, and degradation in environmental settings such as lakes and rivers. Studies have documented the presence of these compounds in water bodies, their environmental fate, and the processes leading to their degradation, highlighting the importance of monitoring and mitigating the impact of such chemicals on ecosystems (Buser & Müller, 1998).

Enantioselective Reactions and Kinetic Resolution

The enantioselective reactions of related compounds, facilitated by enzymes such as Candida rugosa lipase, have been explored for the kinetic resolution of racemic mixtures. This research area is vital for producing enantiomerically pure compounds, which are crucial in various fields, including pharmaceuticals and agrochemicals (Cipiciani et al., 1998).

Water Purification Technologies

Studies on the purification of water using photocatalytic processes with titanium dioxide have examined the degradation of organic pollutants, including benzoic acid derivatives. These investigations provide insights into the removal of contaminants from water, showcasing the potential of photocatalytic methods for environmental remediation (Matthews, 1990).

Synthesis and Application of Coordination Polymers

Research has also delved into the synthesis of coordination polymers using ligands derived from benzoic acid compounds, demonstrating the versatility of these structures in constructing novel materials with potential applications in catalysis, gas storage, and separation technologies (He et al., 2020).

Safety and Hazards

作用機序

Target of Action

It’s structurally similar to phenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-d) and its analogues . These compounds act by mimicking the auxin growth hormone indoleacetic acid (IAA), which plays a crucial role in plant growth and development .

Mode of Action

Like other phenoxy herbicides, 2-[(2,3-Dichlorophenoxy)methyl]benzoic acid likely interacts with its targets by mimicking the natural plant hormone IAA . This mimicry induces rapid, uncontrolled growth in susceptible plants, effectively causing them to "grow to death" .

Biochemical Pathways

These compounds disrupt normal plant growth by overstimulating the auxin signaling pathway, leading to uncontrolled cell division and growth .

Pharmacokinetics

Similar compounds like 2,4-d are known to be readily absorbed by plants and distributed throughout the plant tissues . The bioavailability of these compounds is influenced by their chemical properties, application method, and the characteristics of the specific plant species .

Result of Action

The result of the action of this compound is likely similar to that of other phenoxy herbicides. It causes rapid, uncontrolled growth in susceptible plants, leading to their eventual death . This effect is selective, primarily affecting broadleaf plants while leaving grasses and certain other plant species relatively unaffected .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, humidity, soil type, and the presence of other chemicals . For instance, certain soil types can adsorb the compound, reducing its availability to plants . Additionally, the compound’s stability and efficacy can be affected by environmental conditions such as sunlight and temperature .

特性

IUPAC Name |

2-[(2,3-dichlorophenoxy)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3/c15-11-6-3-7-12(13(11)16)19-8-9-4-1-2-5-10(9)14(17)18/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZAZTXUHBKYLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C(=CC=C2)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

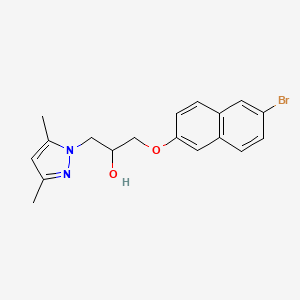

![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2838510.png)

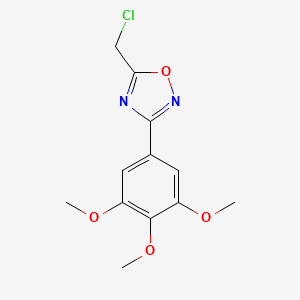

![(2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2838515.png)

![8-cyclopropyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2838518.png)

![4-[4-(3,4-Dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]butanoic acid](/img/structure/B2838519.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2838520.png)

![N-(2-Hydroxy-3-phenoxypropyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2838529.png)

![4-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2838533.png)